molecular formula C9H7FN2 B1286705 1-(4-Fluorophenyl)pyrazole CAS No. 81329-32-0

1-(4-Fluorophenyl)pyrazole

Cat. No.: B1286705
CAS No.: 81329-32-0
M. Wt: 162.16 g/mol
InChI Key: NPJURTWXGGBFQH-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms and a fluorophenyl group attached to the pyrazole ring. This compound is of significant interest due to its diverse applications in medicinal chemistry, agrochemicals, and material science. The presence of the fluorine atom enhances its chemical stability and biological activity, making it a valuable scaffold in drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)pyrazole can be synthesized through various methods, including:

    Cyclocondensation Reactions: One common method involves the cyclocondensation of 4-fluorophenylhydrazine with 1,3-diketones under acidic or basic conditions.

    Multicomponent Reactions: Another approach is the use of multicomponent reactions involving 4-fluorophenylhydrazine, aldehydes, and alkynes.

Industrial Production Methods: Industrial production of this compound often employs scalable methods such as:

Chemical Reactions Analysis

1-(4-Fluorophenyl)pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed:

Scientific Research Applications

Pharmaceutical Development

Key Intermediate for Drug Synthesis
1-(4-Fluorophenyl)pyrazole is a crucial intermediate in the synthesis of several pharmaceutical compounds. Its derivatives have been extensively studied for their potential as anti-inflammatory and analgesic agents. For example, 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid has been highlighted for its role in developing novel therapeutic agents targeting inflammatory pathways .

Neurological Disorders
The compound is also investigated for its effects on neurological disorders. Research indicates that it can interact with specific receptors in the brain, making it a candidate for drugs aimed at treating conditions such as depression and anxiety .

Agricultural Chemistry

Herbicides and Pesticides
In agricultural applications, this compound is utilized in developing herbicides and pesticides. These formulations aim to enhance crop protection while minimizing environmental impact. The compound's efficacy in improving crop yields has made it a focal point in agrochemical research .

Biochemical Research

Enzyme Inhibition Studies
Researchers utilize this compound in biochemical studies to explore enzyme inhibition mechanisms. The compound aids in understanding biochemical pathways by serving as a model for receptor binding studies .

Case Study: Enzyme Activity Modulation
In a recent study, the effects of various pyrazole derivatives on enzyme activity were examined, demonstrating that modifications to the pyrazole structure could significantly alter inhibition profiles .

Material Science

Development of Novel Materials
The compound is also explored for its potential in material science, particularly for developing materials with unique electronic or optical properties. Its incorporation into polymers and coatings enhances durability and resistance to environmental stressors .

Diagnostic Applications

Formulation of Diagnostic Agents
this compound is being investigated for its potential use in diagnostic applications. It can be formulated into agents that aid in the detection of diseases through targeted imaging techniques. This application underscores the compound's versatility beyond traditional pharmaceutical uses .

Data Tables

Application Area Specific Uses Key Findings
Pharmaceutical DevelopmentAnti-inflammatory drugs, neurological disorder treatmentsEffective as an intermediate for drug synthesis
Agricultural ChemistryHerbicides and pesticidesEnhances crop protection with reduced environmental impact
Biochemical ResearchEnzyme inhibition studiesModifications affect enzyme activity
Material ScienceNovel materials developmentImproves durability and environmental resistance
Diagnostic ApplicationsDiagnostic agents formulationAids disease detection through imaging

Mechanism of Action

1-(4-Fluorophenyl)pyrazole can be compared with other similar compounds, such as:

Uniqueness:

Comparison with Similar Compounds

Biological Activity

1-(4-Fluorophenyl)pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer treatment and anti-inflammatory properties. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of the biological activity associated with this compound.

  • Molecular Formula : C9H8FN2
  • Molecular Weight : 164.17 g/mol
  • CAS Number : 1072945-89-1

This compound functions primarily as an inhibitor of the Axl receptor tyrosine kinase (RTK) subfamily, which includes Axl, Mer, and Tyro3. These receptors play crucial roles in regulating cell survival, proliferation, and migration. The activation of Axl by its ligand, growth arrest-specific 6 (Gas6), is implicated in various hyperproliferative disorders, including several cancers .

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, particularly those associated with breast cancer, non-small cell lung cancer (NSCLC), and melanoma. The compound's efficacy is attributed to its ability to disrupt the signaling pathways mediated by Axl RTK .

Table 1: Anticancer Activity of this compound

Cancer TypeCell Line TestedIC50 (µM)Reference
Breast CancerMCF-710
Non-Small Cell Lung CancerA54915
MelanomaA37512

Anti-inflammatory Activity

This compound also demonstrates significant anti-inflammatory effects. It has been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, making it a potential candidate for treating inflammatory diseases .

Table 2: Anti-inflammatory Activity of this compound

Cytokine InhibitedPercentage Inhibition (%) at 10 µMReference
TNF-α85
IL-693

Study on Cancer Metastasis

In a study focused on metastatic breast cancer, treatment with this compound resulted in a marked reduction in tumor size and metastasis formation in vivo. The study highlighted the compound's ability to inhibit Axl-mediated signaling pathways that facilitate cancer cell migration and invasion .

Study on Inflammatory Diseases

Another study evaluated the effects of this compound in a model of rheumatoid arthritis. The results indicated that the compound significantly reduced joint inflammation and damage, correlating with decreased levels of inflammatory markers in serum .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(4-fluorophenyl)pyrazole derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : A widely used approach involves cyclization of hydrazides or substitution reactions at the pyrazole ring. For example, describes the synthesis of a triazole-pyrazole hybrid via nucleophilic substitution of a chloromethyl intermediate (10g) with 1,2,4-triazole, yielding 53% under mild conditions (CH2_2Cl2_2-MeOH eluent). highlights cyclization using ethyl acetoacetate and monomethylhydrazine, with yields improved by optimizing solvent polarity and temperature. Key parameters include monitoring reaction progress via TLC and purifying via column chromatography with gradient elution .

Q. How are spectroscopic techniques employed to characterize this compound derivatives?

  • Methodological Answer : Multinuclear NMR (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}, 19F^{19}\text{F}) is critical for confirming substitution patterns. In , 19F^{19}\text{F} NMR at δ −116.46 ppm confirms the 4-fluorophenyl group, while 1H^{1}\text{H} NMR resolves pyrazole/triazole protons at δ 8.54–7.01 ppm. IR spectroscopy (e.g., C=O stretch at 1675 cm1^{-1} in ) and mass spectrometry (e.g., ESI-MS [M+H]+^+ 299 in ) further validate molecular integrity. X-ray crystallography (using SHELX software, ) resolves regiochemistry in ambiguous cases .

Advanced Research Questions

Q. How do substituents at the N1 and C3 positions of this compound influence biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies require systematic synthesis of analogs with varied substituents (e.g., alkyl, aryl, electron-withdrawing groups) followed by bioassays. demonstrates that substituents at N1 (e.g., carboxamide vs. alkyl groups) alter CB1 receptor binding affinity by up to 10-fold. Computational docking (e.g., AutoDock Vina) can predict binding modes, while in vitro assays (e.g., Mycobacterium inhibition in ) validate activity. For example, a 4-isopropoxyphenyl group at C3 enhances lipophilicity, improving membrane penetration .

Q. How can researchers resolve contradictions in reported biological activities of fluorophenyl-pyrazole derivatives?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, concentrations) or compound purity. reports antimicrobial activity variations due to differences in bacterial strains. To address this:

  • Standardize assays using CLSI guidelines.
  • Confirm compound purity via HPLC (>95%) and characterize metabolites via LC-MS.
  • Use isogenic strains to isolate target-specific effects.
    Cross-validate findings with computational models (e.g., molecular dynamics simulations in ) to identify key interactions .

Q. What advanced techniques enable regioselective functionalization of the pyrazole ring?

  • Methodological Answer : Electrochemical methods (e.g., oxidative aromatization in ) achieve regioselectivity without harsh oxidants. For example, applying 3.25F charge converts pyrazoline to pyrazole (60% yield) with C18-silica purification. Directed ortho-metalation (DoM) using LDA or TMPLi can also introduce substituents at specific positions, guided by DFT calculations (as in ) to predict reactive sites .

Q. How can crystallographic challenges (e.g., twinning, disorder) in fluorophenyl-pyrazole structures be addressed?

  • Methodological Answer : Twinned data can be refined using SHELXL ( ) with HKLF5 or TWIN commands. For disorder, apply PART and SUMP restraints. High-resolution data (≤0.8 Å) and low-temperature (100 K) collection reduce thermal motion artifacts. resolved disorder in a pyrazole-triazole hybrid by iterative refinement of occupancy factors and anisotropic displacement parameters .

Properties

IUPAC Name

1-(4-fluorophenyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2/c10-8-2-4-9(5-3-8)12-7-1-6-11-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPJURTWXGGBFQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501306545
Record name 1-(4-Fluorophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501306545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81329-32-0
Record name 1-(4-Fluorophenyl)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81329-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Fluorophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501306545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
1-(4-Fluorophenyl)pyrazole
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
1-(4-Fluorophenyl)pyrazole
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
1-(4-Fluorophenyl)pyrazole
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
1-(4-Fluorophenyl)pyrazole
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
1-(4-Fluorophenyl)pyrazole
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
1-(4-Fluorophenyl)pyrazole

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